2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide
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Overview
Description
2,4-Diamino-N-(4-methoxyphenyl)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two amino groups at the 2 and 4 positions on the benzamide ring, along with a methoxyphenyl and a phenyl group attached to the nitrogen atom. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-diaminobenzamide.
Methoxylation: The 4-methoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-methoxyphenylamine.
Phenylation: The phenyl group is then attached to the nitrogen atom through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,4-Diamino-N-(4-methoxyphenyl)-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleic acids, thereby affecting cell proliferation.
Comparison with Similar Compounds
Methotrexate: A well-known folate antagonist used in cancer therapy.
Trimethoprim: An antibiotic that inhibits dihydrofolate reductase.
Pyrimethamine: An antimalarial drug that also targets dihydrofolate reductase.
Comparison: 2,4-Diamino-N-(4-methoxyphenyl)-N-phenylbenzamide is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups. This structural uniqueness may confer distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
2,4-diamino-N-(4-methoxyphenyl)-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-17-10-8-16(9-11-17)23(15-5-3-2-4-6-15)20(24)18-12-7-14(21)13-19(18)22/h2-13H,21-22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOKEZJRQPBZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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